molecular formula C27H29Cl2N3O6S B296830 N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide

N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide

Cat. No. B296830
M. Wt: 594.5 g/mol
InChI Key: XCWZQWUOGGXVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide, also known as BAY 59-3074, is a chemical compound that has been widely studied for its potential use in treating various diseases.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 is a selective antagonist of the dopamine D3 receptor, which plays a key role in regulating dopamine neurotransmission in the brain. By blocking the D3 receptor, N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 reduces the activity of dopamine in certain regions of the brain, leading to a decrease in anxiety and psychotic symptoms.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 has been found to have a number of biochemical and physiological effects, including reducing the release of dopamine in the prefrontal cortex, decreasing the activity of the mesolimbic dopamine pathway, and increasing the activity of the mesocortical dopamine pathway. These effects are thought to be responsible for its anxiolytic and antipsychotic properties.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 is that it has been extensively studied in both animal models and human clinical trials, making it a well-characterized compound for further research. However, one limitation is that it is a relatively complex molecule to synthesize, which may limit its availability for use in experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074. One area of interest is exploring its potential use in treating other neurological disorders, such as Parkinson's disease and addiction. Another direction is investigating its mechanism of action in more detail, including its effects on other neurotransmitter systems in the brain. Additionally, further research is needed to optimize the synthesis method for N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074, in order to improve its availability for use in experiments.

Synthesis Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 involves several steps, including the reaction of 5-chloro-2-methoxyaniline with 3,4-dimethoxybenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 3-chlorophenylpiperazine and 2-oxoethyl isocyanate. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-3,4-dimethoxybenzenesulfonamide 59-3074 has been extensively studied for its potential use in treating various diseases, including anxiety disorders, depression, and schizophrenia. It has been shown to have anxiolytic and antipsychotic effects in animal models, and has been found to be effective in reducing symptoms of anxiety and depression in human clinical trials.

properties

Molecular Formula

C27H29Cl2N3O6S

Molecular Weight

594.5 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C27H29Cl2N3O6S/c1-36-24-9-7-20(29)16-23(24)32(39(34,35)22-8-10-25(37-2)26(17-22)38-3)18-27(33)31-13-11-30(12-14-31)21-6-4-5-19(28)15-21/h4-10,15-17H,11-14,18H2,1-3H3

InChI Key

XCWZQWUOGGXVJT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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